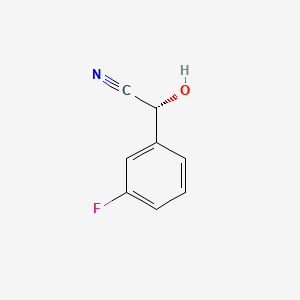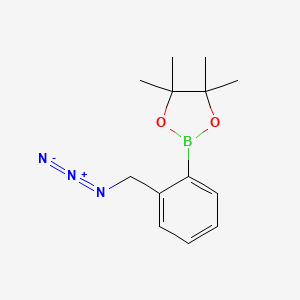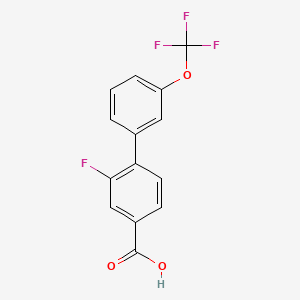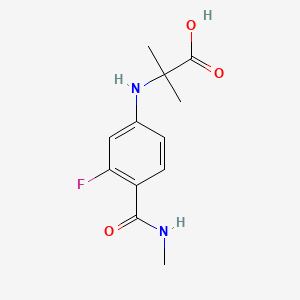
Ácido 2-((3-fluoro-4-(metilcarbamoyl)fenil)amino)-2-metilpropanoico
Descripción general
Descripción
“2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid” is an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular weight of this compound is 268.28 . The molecular formula is C13H17FN2O3 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The compound is a solid with a white to off-white color . It has a solubility of 25 mg/mL in DMSO . The compound’s storage conditions vary depending on its state and temperature: as a powder, it can be stored at -20°C for 3 years or at 4°C for 2 years; in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación
Desarrollo de fármacos
Este compuesto es un derivado de la alanina . Los derivados de la alanina se han utilizado comercialmente como suplementos ergogénicos . Influyen en la secreción de hormonas anabólicas, el suministro de combustible durante el ejercicio, el rendimiento mental durante las tareas relacionadas con el estrés y previenen el daño muscular inducido por el ejercicio . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos o suplementos.
Síntesis de materiales
El compuesto se utiliza ampliamente en la investigación científica, incluida la síntesis de materiales. Sus propiedades versátiles lo hacen valioso para diversas aplicaciones.
Portador de boro para terapia de captura de neutrones
Los ácidos bóricos y sus ésteres, en los que este compuesto podría potencialmente convertirse, son compuestos muy considerados para el diseño de nuevos fármacos y dispositivos de administración de fármacos . Son particularmente adecuados como portadores de boro para la terapia de captura de neutrones . Sin embargo, estos compuestos solo son marginalmente estables en agua .
Investigación de hidrólisis
El compuesto podría utilizarse en la investigación relacionada con la hidrólisis . La cinética de la hidrólisis depende de los sustituyentes en el anillo aromático . Además, el pH influye fuertemente en la velocidad de la reacción, que se acelera considerablemente a pH fisiológico .
Investigación de aminoácidos
Como derivado de un aminoácido, este compuesto podría utilizarse en la investigación relacionada con los aminoácidos
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHEGARPMZSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289942-66-0 | |
| Record name | 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

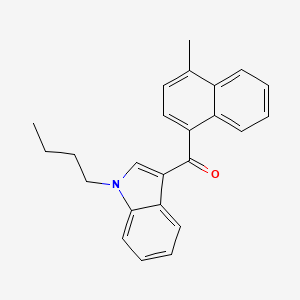

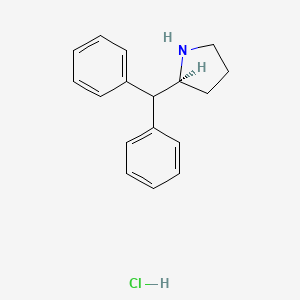
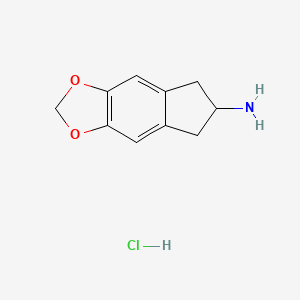
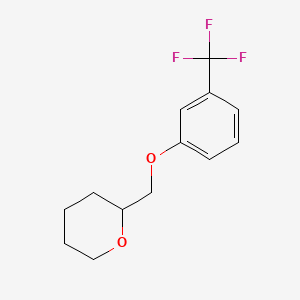
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)


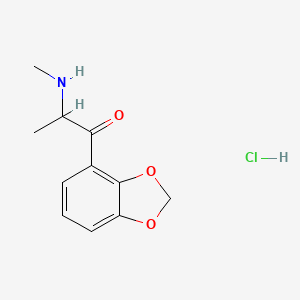
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)
